N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-4-nitrobenzene-1-sulfonamide
Description
The compound N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-4-nitrobenzene-1-sulfonamide features a bicyclic tropane scaffold (8-azabicyclo[3.2.1]octane) with a sulfonamide group substituted at the 3-position. The sulfonamide nitrogen is further modified with a methyl group and a 4-nitrobenzene moiety. This structure combines the rigidity of the tropane core with the electron-withdrawing nitro group, which may influence solubility, reactivity, and biological interactions.
Properties
Molecular Formula |
C14H19N3O4S |
|---|---|
Molecular Weight |
325.39 g/mol |
IUPAC Name |
N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methyl-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H19N3O4S/c1-16(13-8-10-2-3-11(9-13)15-10)22(20,21)14-6-4-12(5-7-14)17(18)19/h4-7,10-11,13,15H,2-3,8-9H2,1H3 |
InChI Key |
NQGNPZXOOLZTDV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC2CCC(C1)N2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 8-Azabicyclo[3.2.1]octane Core
The bicyclic amine scaffold, 8-azabicyclo[3.2.1]octane, is the fundamental structural unit in this compound. Its preparation is a critical first step and has been extensively studied due to its biological significance as the core of tropane alkaloids.
- Enantioselective Construction : Modern synthetic strategies focus on stereoselective assembly of the bicyclic system. Approaches include:
- Starting from acyclic precursors containing stereochemical information that guides the formation of the bicyclic scaffold.
- Direct stereochemical control during the cyclization step or via desymmetrization of achiral tropinone derivatives.
These methods enable the formation of the azabicyclo[3.2.1]octane ring system with high stereochemical fidelity, which is essential for the biological activity of the final compound.
N-Methylation of the Bicyclic Amine
After obtaining the bicyclic amine, the next step involves N-methylation at the nitrogen atom of the azabicyclo ring:
- Typical Methylating Agents : Methyl iodide or dimethyl sulfate are commonly used reagents.
- Reaction Conditions : The reaction is generally carried out under basic conditions to facilitate nucleophilic substitution at the nitrogen, yielding the N-methylated bicyclic amine intermediate.
The final key step is the introduction of the sulfonamide group bearing the 4-nitrobenzene substituent:
- Sulfonylation Reaction : The N-methylated bicyclic amine is reacted with 4-nitrobenzenesulfonyl chloride.
- Reaction Conditions : This step typically requires a basic environment (e.g., triethylamine or another organic base) to neutralize the hydrochloric acid formed and drive the sulfonamide bond formation.
- Selectivity : The reaction is selective for the nitrogen atom of the bicyclic amine, forming the sulfonamide linkage without affecting other functional groups.
Summary of the Synthetic Route
| Step Number | Reaction Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Enantioselective synthesis of bicyclic amine core | Cyclization of stereochemically defined precursors or desymmetrization of tropinone derivatives | Formation of 8-azabicyclo[3.2.1]octane scaffold |
| 2 | N-Methylation of bicyclic amine | Methyl iodide or dimethyl sulfate, basic conditions | N-methyl-8-azabicyclo[3.2.1]octane |
| 3 | Sulfonamide formation with 4-nitrobenzenesulfonyl chloride | 4-Nitrobenzenesulfonyl chloride, base (e.g., triethylamine) | N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-4-nitrobenzene-1-sulfonamide |
Research Findings and Optimization Notes
- Stereochemical Control : The choice of starting materials and cyclization conditions is crucial to obtain the correct stereochemistry in the bicyclic core, which directly impacts the biological activity of the final compound.
- Methylation Efficiency : Use of methyl iodide is preferred for higher yields and cleaner reactions compared to dimethyl sulfate, which can lead to side products.
- Sulfonamide Coupling : Reaction temperature and base choice affect the yield and purity of the sulfonamide product. Lower temperatures and mild bases reduce side reactions and improve selectivity.
- Purification : The final compound is typically purified by recrystallization or chromatographic methods to achieve high purity required for biological testing.
Comparative Analysis with Related Compounds
| Compound | Key Structural Features | Preparation Differences |
|---|---|---|
| Tropine | Bicyclic structure with hydroxyl group | Hydroxyl group requires different functionalization steps |
| 8-Azabicyclo[3.2.1]octan (core scaffold) | Basic bicyclic nitrogen structure | Synthesized via cyclization or desymmetrization methods |
| This compound | Bicyclic core + N-methyl + 4-nitrobenzene sulfonamide | Multi-step synthesis involving methylation and sulfonylation |
This compound’s unique combination of bicyclic nitrogen scaffold and sulfonamide functionality distinguishes its synthetic route and biological applications from related analogs.
Chemical Reactions Analysis
N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-4-nitrobenzene-1-sulfonamide exhibit significant antimicrobial properties. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting folate synthesis pathways, making them valuable in treating bacterial infections.
Anticancer Properties
The compound's structural analogs have been investigated for anticancer activity. Research has demonstrated that certain nitro-substituted sulfonamides can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cancer stem cells .
Central Nervous System Effects
Given the bicyclic structure of the compound, it may interact with neurotransmitter systems. Preliminary studies suggest that similar compounds could influence dopamine and serotonin pathways, indicating potential applications in treating neurological disorders such as depression or anxiety .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicate that the compound can significantly reduce cell viability and induce apoptotic pathways in human pancreatic cancer cells .
In Vivo Studies
Animal models are being utilized to assess the pharmacokinetics and therapeutic efficacy of this compound. Early findings suggest promising results in reducing tumor size and improving survival rates in treated subjects, although further studies are required to confirm these effects and understand the underlying mechanisms .
Case Studies
Mechanism of Action
The mechanism of action of N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogues of Tropane Derivatives
The 8-azabicyclo[3.2.1]octane (tropane) scaffold is a common motif in bioactive molecules. Below is a comparative analysis of key structural analogs:
Table 1: Structural and Functional Comparison of Tropane-Based Compounds
Key Differences and Implications
Functional Groups: The target compound’s 4-nitrobenzene-sulfonamide group distinguishes it from analogs with carboxylic acids (e.g., 4-fluorobenzoic acid in ) or amides (e.g., 2-naphthamide in ). Methylsulfonyl and chlorobenzenesulfonamide analogs () share sulfonamide functionality but differ in substituent electronegativity and steric bulk, which may affect target selectivity.
Biological Activity :
- Compounds like 10a–d () with bis(4-fluorophenyl)methoxy groups exhibit structural complexity that may enhance CNS penetration, whereas the target compound’s nitro group could limit bioavailability due to higher polarity.
- Antipathogenic activity was observed in naphthamide derivatives (), suggesting that the sulfonamide group in the target compound might similarly interact with microbial targets, though the nitro substituent could modulate potency.
Synthetic Routes :
Biological Activity
N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-4-nitrobenzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of receptor modulation and antiviral properties. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 325.38 g/mol. Its structure features a bicyclic azabicyclo[3.2.1]octane core, which is significant for its interaction with biological targets.
Research indicates that compounds derived from the azabicyclo[3.2.1]octane framework exhibit selective antagonism at the kappa opioid receptor (KOR). This receptor is implicated in various physiological processes, including pain modulation, mood regulation, and addiction pathways.
Selectivity and Potency
In a study assessing various derivatives, this compound demonstrated notable selectivity for KOR over mu and delta opioid receptors, with a reported value indicating high potency (approximately 20 nM) against KOR . This selectivity is crucial for minimizing side effects typically associated with non-selective opioid receptor agonists.
Antiviral Activity
Recent investigations have also highlighted the antiviral potential of sulfonamide derivatives, including those based on the azabicyclo framework. For instance, certain sulfonamides have shown activity against coxsackievirus B and other viral pathogens . The mechanism of action may involve inhibition of viral replication or interference with viral entry into host cells.
Structure-Activity Relationship (SAR)
The SAR studies have elucidated how modifications to the azabicyclo structure influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups | Increased potency against KOR |
| Alteration of sulfonamide moiety | Enhanced selectivity and reduced toxicity |
| Variation in aromatic substituents | Modulation of antiviral properties |
These findings suggest that careful tuning of the chemical structure can optimize both efficacy and safety profiles.
Case Studies
- Kappa Opioid Receptor Antagonism : A series of analogs derived from this compound were evaluated in vivo for their ability to reverse kappa agonist-induced diuresis in rat models. The most promising candidates showed significant reversal effects without central nervous system exposure .
- Antiviral Efficacy : In vitro studies revealed that certain sulfonamide derivatives exhibited inhibitory effects against human parainfluenza virus type 3 (HPIV-3), with values demonstrating effective concentrations for therapeutic use . The selectivity index (SI) indicated favorable therapeutic windows.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
